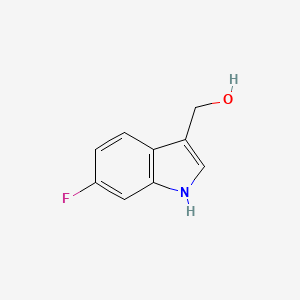![molecular formula C8H11NO2 B11920040 (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,4R)-3-Aminobicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic amino acid derivative This compound is notable for its rigid bicyclic structure, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functional Group Introduction: The introduction of the amino and carboxylic acid groups is achieved through a series of functional group transformations. For example, the amino group can be introduced via amination reactions, while the carboxylic acid group can be introduced through carboxylation reactions.
Stereoselective Synthesis: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (1S,2S,3R,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Using efficient catalysts to speed up the reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound’s rigid structure makes it useful in the synthesis of complex organic molecules.
Biological Studies: It is used in studies of enzyme-substrate interactions due to its unique structure.
Industrial Applications: The compound is explored for its potential use in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within its target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene Derivatives: Compounds like norbornene and its derivatives share a similar bicyclic structure.
Bicyclic Amino Acids: Other bicyclic amino acids, such as 2-aminonorbornane-2-carboxylic acid, have comparable structures and properties.
Uniqueness
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its rigid structure and specific configuration make it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7-/m1/s1 |
Clé InChI |
FCYFJGGJCJDCPB-JRTVQGFMSA-N |
SMILES isomérique |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)N |
SMILES canonique |
C1C2C=CC1C(C2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


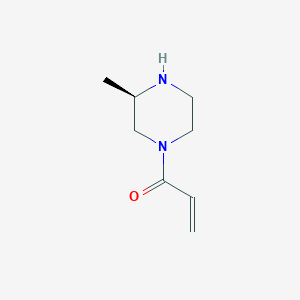
![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)

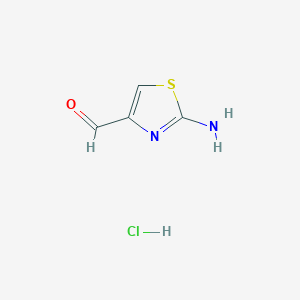

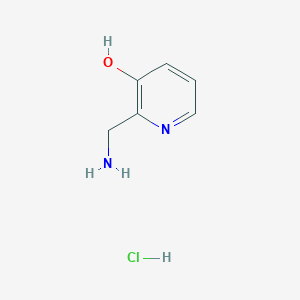

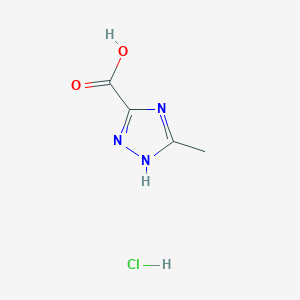
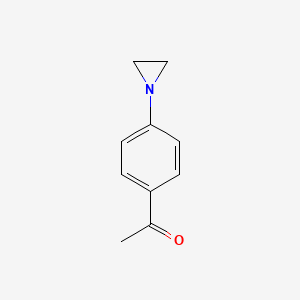

![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
